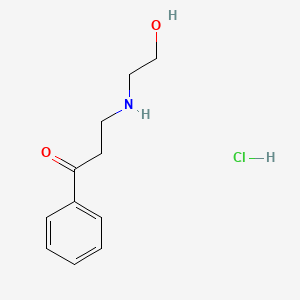
1,1'-Biphenyl, 4-(2-bromoethyl)-
Übersicht
Beschreibung
1,1’-Biphenyl, 4-(2-bromoethyl)-: is an organic compound with the molecular formula C14H13Br It is a derivative of biphenyl, where a bromoethyl group is attached to the fourth position of one of the phenyl rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1’-Biphenyl, 4-(2-bromoethyl)- can be synthesized through various methods. One common approach involves the bromination of 4-ethylbiphenyl using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction typically occurs in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods: Industrial production of 1,1’-Biphenyl, 4-(2-bromoethyl)- often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated control systems to maintain precise reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-Biphenyl, 4-(2-bromoethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or aldehydes.
Reduction Reactions: Reduction of the bromoethyl group can yield ethyl derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution: Products include azidoethylbiphenyl, thioethylbiphenyl, and alkoxyethylbiphenyl.
Oxidation: Products include 4-(2-bromoethyl)benzaldehyde and 4-(2-bromoethyl)benzoic acid.
Reduction: Products include 4-ethylbiphenyl.
Wissenschaftliche Forschungsanwendungen
1,1’-Biphenyl, 4-(2-bromoethyl)- has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of advanced materials, including liquid crystals and polymers.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly as a building block for pharmacologically active molecules.
Biological Studies: It is used in studies involving the interaction of organic compounds with biological systems.
Wirkmechanismus
The mechanism of action of 1,1’-Biphenyl, 4-(2-bromoethyl)- depends on the specific chemical reactions it undergoes. In substitution reactions, the bromoethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of different functional groups.
Vergleich Mit ähnlichen Verbindungen
- 1,1’-Biphenyl, 4-ethyl-
- 1,1’-Biphenyl, 4-(2-chloroethyl)-
- 1,1’-Biphenyl, 4-(2-iodoethyl)-
Comparison: 1,1’-Biphenyl, 4-(2-bromoethyl)- is unique due to the presence of the bromoethyl group, which imparts distinct reactivity compared to its chloro, iodo, and ethyl analogs. The bromo group is more reactive in substitution reactions compared to chloro and iodo groups, making it a versatile intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
1-(2-bromoethyl)-4-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Br/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGZWZOGXPFMAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2405689.png)


![N-(3,4-DIMETHYLPHENYL)-2-({9-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B2405693.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2405694.png)


![(2,4-Dimethoxyphenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2405698.png)
![N-(3,4-dimethylphenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2405700.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2405706.png)

![(E)-2-methyl-N-(naphthalen-1-ylmethylene)benzo[d]thiazol-6-amine](/img/structure/B2405709.png)
![3-[Ethyl(methyl)amino]propanoic acid hydrochloride](/img/structure/B2405710.png)
![4,6-Dichloro-2-[(dimethylamino)methylene]-1-indanone](/img/structure/B2405711.png)
